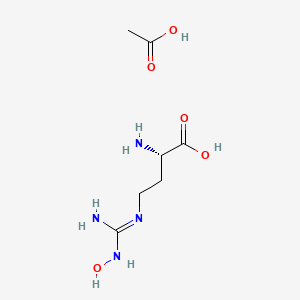

nor-NOHA (monoacetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

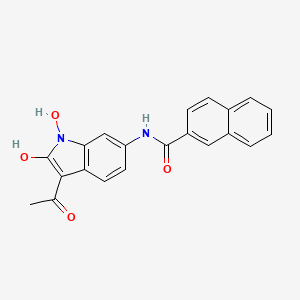

Nor-NOHA monoacetate is a reversible, competitive arginase inhibitor . It exhibits 10-fold selectivity for human type II arginase over type I . It enhances the effect of acetylcholine on isolated aortic and mesenteric arterial rings and inhibits the growth of lung carcinoma implants in mice .

Molecular Structure Analysis

The molecular formula of nor-NOHA monoacetate is C7H16N4O5 . The molecular weight is 236.23 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of nor-NOHA (monoacetate) include a molecular weight of 236.23 g/mol and a molecular formula of C7H16N4O5 . It is soluble to 100 mM in water .Wissenschaftliche Forschungsanwendungen

Arginase Inhibitor

Nor-NOHA monoacetate is a reversible, competitive arginase inhibitor . It exhibits 10-fold selectivity for human type II arginase over type I . This makes it a valuable tool in research related to arginase activity and its role in various biological processes.

Enhancing Acetylcholine Effect

It has been found that nor-NOHA monoacetate enhances the effect of acetylcholine on isolated aortic and mesenteric arterial rings . This suggests potential applications in cardiovascular research, particularly in studies related to vascular tone and blood pressure regulation.

Inhibiting Lung Carcinoma Growth

Nor-NOHA monoacetate has been shown to inhibit the growth of lung carcinoma implants in mice . This indicates its potential use in cancer research, specifically in understanding and developing treatments for lung cancer.

Inducing Leukemia Cell Apoptosis

In low oxygen conditions, nor-NOHA monoacetate effectively induces apoptosis in leukemia cells expressing ARG2 . This suggests its potential application in leukemia research and treatment.

Overcoming Hypoxia-Mediated Drug Resistance

Co-treatment with nor-NOHA monoacetate has been shown to overcome hypoxia-mediated resistance to BCR-ABL1 kinase inhibitors . This indicates its potential use in enhancing the effectiveness of cancer treatments, particularly in hypoxic tumor environments.

Researching Endothelial Dysfunction

Given that nor-NOHA monoacetate has been widely used in research related to endothelial dysfunction , it can be a valuable tool in studying diseases related to endothelial dysfunction, such as atherosclerosis and hypertension.

Safety And Hazards

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUGHGOGNIYFKU-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

nor-NOHA (monoacetate) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2619595.png)

![3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619596.png)

![4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2619600.png)

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide](/img/structure/B2619603.png)

![5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2619606.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)

![Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2619609.png)